N-[(4-Formylphenyl)methyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Formylphenyl)methyl]-2-methylpropanamide: is an organic compound with a complex structure that includes a formyl group attached to a phenyl ring, which is further connected to a methylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Formylphenyl)methyl]-2-methylpropanamide typically involves the reaction of 4-formylbenzyl chloride with 2-methylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to a moderate temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of This compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Formylphenyl)methyl]-2-methylpropanamide: undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as or .
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like or .
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: .
Reduction: .
Substitution: .
Scientific Research Applications
N-[(4-Formylphenyl)methyl]-2-methylpropanamide: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-Formylphenyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
N-[(4-Formylphenyl)methyl]-2-methylpropanamide: can be compared with other similar compounds such as:
N-[(4-Formylphenyl)methyl]acetamide: Similar structure but with an acetamide group instead of a methylpropanamide group.
N-[(4-Formylphenyl)methyl]benzamide: Contains a benzamide group, offering different chemical properties and reactivity.
N-[(4-Formylphenyl)methyl]butanamide: Features a butanamide group, which affects its solubility and interaction with biological targets.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-[(4-formylphenyl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H15NO2/c1-9(2)12(15)13-7-10-3-5-11(8-14)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,13,15) |
InChI Key |
RSSVTKDOQSQPHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.